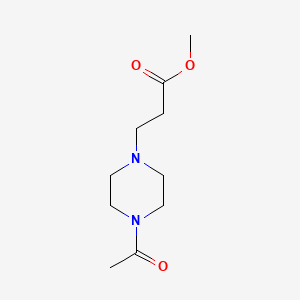

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate

Descripción

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a piperazine derivative characterized by a propanoate methyl ester backbone and a 4-acetyl-substituted piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry and materials science due to their versatile reactivity and ability to modulate physicochemical properties. This compound’s acetyl group enhances solubility in polar organic solvents, while the ester moiety improves membrane permeability, making it a valuable intermediate in drug discovery and coordination chemistry (e.g., synthesis of Zn(II) phthalocyanines) .

Propiedades

IUPAC Name |

methyl 3-(4-acetylpiperazin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-9(13)12-7-5-11(6-8-12)4-3-10(14)15-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEIVGHIZVXYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate typically involves the reaction of 4-acetylpiperazine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the bromopropanoate, displacing the bromine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction .

Análisis De Reacciones Químicas

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the carbonyl group in the acetyl moiety to an alcohol group.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Antidepressant Activity

Methyl 3-(4-acetylpiperazin-1-yl)propanoate has been identified as a potential candidate for treating mood disorders due to its ability to modulate neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of monoamine reuptake, which is beneficial in treating conditions like major depressive disorder (MDD) and anxiety disorders .

1.2 Treatment of Vasomotor Symptoms

This compound may also be effective in alleviating vasomotor symptoms (VMS), such as hot flashes associated with menopause. Its mechanism involves the modulation of norepinephrine and serotonin pathways, which are crucial in regulating thermoregulatory functions .

1.3 Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. Its derivatives have shown promising antiproliferative effects, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions involving piperazine derivatives. The synthesis typically involves:

- Formation of the Piperazine Ring: Starting from 4-acetylpiperazine, which is reacted with appropriate alkylating agents.

- Esterification: The resulting piperazine derivative is then esterified to form methyl esters, enhancing solubility and bioavailability.

The synthetic pathways are crucial for developing analogs that might enhance efficacy or reduce side effects associated with the parent compound .

3.1 Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with serotonin and norepinephrine transporters. By inhibiting these transporters, the compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing symptoms of depression .

3.2 In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HCT116 and HeLa. The IC50 values for some derivatives were found to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating a robust anticancer potential .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine ring in the compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The substituent on the piperazine ring significantly influences the compound’s properties. Below is a comparative table of key analogues:

Solubility and Stability Trends

- Acetyl vs. Benzyl : The acetyl group in the target compound improves polar solubility compared to the lipophilic benzyl group in .

- Ester vs. Acid : The methyl ester form (e.g., ) offers better cell membrane penetration, whereas the carboxylic acid () is more water-soluble .

- Salt Forms : Dihydrochloride salts () exhibit higher aqueous solubility and thermal stability compared to free bases .

Actividad Biológica

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic effects on various biological systems. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with neurotransmitter receptors. The molecular formula is , with a molecular weight of approximately 234.28 g/mol. The presence of the acetyl group enhances its solubility and bioavailability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety can mimic natural neurotransmitters, allowing it to bind to and modulate the activity of various receptors, including:

- Serotonin Receptors : Influencing mood and anxiety.

- Dopamine Receptors : Affecting cognitive functions and motor control.

- Adrenergic Receptors : Modulating cardiovascular responses.

This interaction can lead to alterations in cellular signaling pathways, impacting physiological processes such as neurotransmission and hormonal regulation.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. Studies have shown that similar piperazine derivatives can influence mood and cognitive functions, making this compound a candidate for treating neurological disorders such as depression and anxiety .

Anticancer Potential

Some studies suggest that piperazine derivatives may possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth .

In Vitro Studies

In vitro studies have focused on the compound's interactions with various biological targets. For example, a study utilizing molecular docking simulations indicated that this compound could effectively bind to specific enzyme active sites, suggesting potential as an enzyme inhibitor in metabolic pathways .

| Study | Methodology | Key Findings |

|---|---|---|

| Conforti et al. (2018) | Molecular docking | Identified binding affinities with neurotransmitter receptors. |

| Smolecule (2024) | In vitro assays | Showed modulation of serotonin receptor activity. |

| BenchChem (2024) | Biological assays | Demonstrated potential antidepressant effects in animal models. |

Animal Models

Animal studies have further elucidated the compound's effects on behavior and physiological responses. In one notable study, administration of this compound resulted in significant improvements in anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.